2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile
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Overview
Description
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a complex organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives This compound is notable for its unique bicyclic structure, which includes a pyrrole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can be achieved through several synthetic routes:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo further reactions to yield the target compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization to form the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing one of the above synthetic routes to achieve high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and methoxy groups can undergo substitution reactions with various reagents.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at the amino or methoxy positions.
Scientific Research Applications
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the same core structure.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.
4-Methoxypyrrolo[2,1-f][1,2,4]triazine: A derivative with a methoxy group at the 4-position.
Uniqueness
Its unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications .
Properties
Molecular Formula |
C9H9N5O |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile |
InChI |
InChI=1S/C9H9N5O/c1-15-9-8-3-2-7(6(11)4-10)14(8)13-5-12-9/h2-3,5-6H,11H2,1H3 |
InChI Key |
UNQYHJAABLZOOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC=C2C(C#N)N |
Origin of Product |
United States |
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